![molecular formula C16H19N3O4 B7077171 1-[2-[(3R,4S)-3,4-dimethoxypyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7077171.png)
1-[2-[(3R,4S)-3,4-dimethoxypyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[(3R,4S)-3,4-dimethoxypyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one is a synthetically derived organic compound, notable for its potential in scientific research and various applications across chemistry, biology, and medicine. Its structure comprises a quinoxaline core linked to a methoxypyrrolidine moiety, making it an interesting subject of study due to its unique chemical properties and potential bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[(3R,4S)-3,4-dimethoxypyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one typically involves a multi-step organic synthesis pathway. Starting with the quinoxaline backbone, various methods can be used to introduce the methoxypyrrolidine group. Key reagents and catalysts are often utilized to achieve the desired stereochemistry, with reaction conditions meticulously controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using established protocols for the introduction of functional groups. The use of automated reactors and real-time monitoring systems ensures consistency and quality control, crucial for applications that demand high purity and specific stereochemical configurations.
Chemical Reactions Analysis
Types of Reactions: 1-[2-[(3R,4S)-3,4-dimethoxypyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one is known to undergo a variety of chemical reactions, including:
Oxidation: Typically conducted using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinoxaline-N-oxide derivatives.
Reduction: Using reagents like lithium aluminum hydride or sodium borohydride, the compound can be reduced to yield amine-functionalized derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, modifying its chemical and biological properties.
Common Reagents and Conditions: Reactions involving this compound often use specific solvents and temperature conditions to maintain the integrity of its stereochemistry. Common reagents include strong acids and bases, transition metal catalysts, and organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).
Major Products:
Scientific Research Applications
The compound's unique structure and reactivity make it valuable in several scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential bioactivity is of interest for developing new pharmaceuticals or studying enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various conditions, possibly due to its interaction with specific biological targets.
Industry: Employed in the synthesis of advanced materials and specialized chemicals.
Mechanism of Action
1-[2-[(3R,4S)-3,4-dimethoxypyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one exerts its effects through its interaction with molecular targets such as enzymes and receptors. The exact mechanism involves binding to these targets, altering their activity or inhibiting their function. The pathways involved are complex and subject to ongoing research, aiming to fully elucidate the compound's biological activity and therapeutic potential.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as those containing different pyrrolidine or quinoxaline derivatives, 1-[2-[(3R,4S)-3,4-dimethoxypyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one stands out due to its specific stereochemistry and functional groups. Similar compounds include:
1-[2-oxo-2-phenylethyl]quinoxalin-2-one
3,4-dimethoxy-1-(2-oxoethyl)pyrrolidine
In essence, this compound is a compound of significant interest, offering a blend of intriguing chemistry and promising applications in various scientific domains.
Properties
IUPAC Name |
1-[2-[(3R,4S)-3,4-dimethoxypyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-22-13-8-18(9-14(13)23-2)16(21)10-19-12-6-4-3-5-11(12)17-7-15(19)20/h3-7,13-14H,8-10H2,1-2H3/t13-,14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBCWKPAUXZAIA-OKILXGFUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C(=O)CN2C3=CC=CC=C3N=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CN(C[C@@H]1OC)C(=O)CN2C3=CC=CC=C3N=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Propan-2-ylpyrazole-3-carbonyl)amino]-2,3-dihydroindene-1-carboxylic acid](/img/structure/B7077091.png)

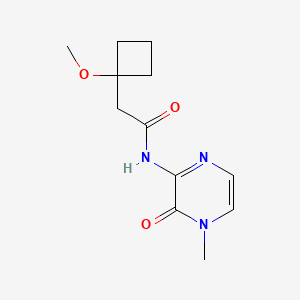
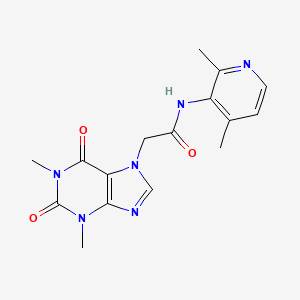
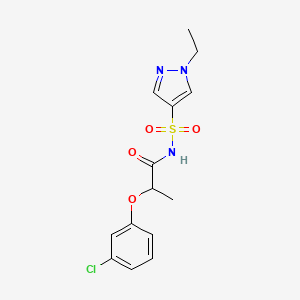

![5-[[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7077126.png)
![N-ethyl-1-[5-[(4-fluorophenoxy)methyl]furan-2-carbonyl]azetidine-3-carboxamide](/img/structure/B7077132.png)
![N-[1-(3-bromo-4-fluorophenyl)propan-2-yl]-3-(2-hydroxyethyl)pyrrolidine-1-carboxamide](/img/structure/B7077152.png)
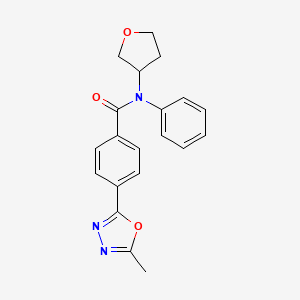
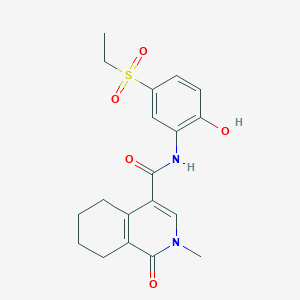
![1-[5-[4-(3-Methoxypropylsulfonyl)piperazine-1-carbonyl]furan-2-yl]ethanone](/img/structure/B7077168.png)

